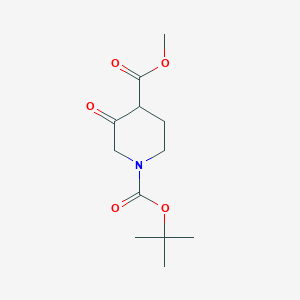

Methyl N-Boc-3-Oxopiperidine-4-carboxylate

Description

Significance of Piperidine (B6355638) Scaffolds in Modern Organic and Medicinal Chemistry

The piperidine ring, a six-membered saturated heterocycle containing a nitrogen atom, is a ubiquitous structural motif found in a vast number of natural products and synthetic pharmaceuticals. Its prevalence stems from its ability to confer favorable physicochemical properties to a molecule, such as improved aqueous solubility, metabolic stability, and bioavailability. The three-dimensional nature of the piperidine scaffold allows for the precise spatial orientation of substituents, which is crucial for effective interaction with biological targets.

The therapeutic importance of the piperidine core is underscored by its presence in a wide range of FDA-approved drugs across various therapeutic areas. These include analgesics, antipsychotics, antihistamines, and anticancer agents. The conformational flexibility of the piperidine ring, which can adopt chair and boat conformations, further contributes to its versatility in drug design, enabling the fine-tuning of molecular shape to optimize binding affinity and selectivity for specific receptors and enzymes.

Table 1: Examples of FDA-Approved Drugs Containing a Piperidine Scaffold

| Drug Name | Therapeutic Class | Year of Approval |

|---|---|---|

| Ritalin (Methylphenidate) | CNS Stimulant | 1955 |

| Haldol (Haloperidol) | Antipsychotic | 1967 |

| Fentanyl | Opioid Analgesic | 1968 |

| Claritin (Loratadine) | Antihistamine | 1993 |

| Risperdal (Risperidone) | Antipsychotic | 1993 |

| Celebrex (Celecoxib) | Anti-inflammatory | 1998 |

Strategic Role of Methyl N-Boc-3-Oxopiperidine-4-carboxylate as a Versatile Synthetic Intermediate

This compound serves as a cornerstone in the synthesis of complex molecules due to its inherent chemical functionalities that can be selectively manipulated. The tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom allows for reactions at other positions of the ring without interference from the amine, and it can be readily removed under acidic conditions to enable further functionalization. The ketone at the 3-position and the methyl ester at the 4-position provide two distinct handles for a variety of chemical transformations.

Key Synthetic Transformations:

Reactions at the Ketone: The ketone functionality can undergo a wide range of reactions, including reduction to an alcohol, reductive amination to introduce a new amino group, and reactions with organometallic reagents to form tertiary alcohols.

Chemistry of the β-Ketoester: The β-ketoester moiety is particularly versatile. It can be alkylated or acylated at the α-carbon (position 4), and the ester can be hydrolyzed, reduced, or converted to an amide. This functionality is also a key component in various cyclization and condensation reactions to form fused heterocyclic systems.

Detailed Research Findings:

Recent research has highlighted the utility of this compound in the synthesis of potent and selective bioactive molecules.

Synthesis of Histamine (B1213489) H4 Receptor Antagonists: One notable application is in the preparation of fused pyrimidines that act as histamine H4 receptor antagonists. chemicalbook.com The histamine H4 receptor is a target for the treatment of inflammatory and immune disorders. In a typical synthetic sequence, the β-ketoester functionality of this compound is exploited in a condensation reaction with a suitable amidine precursor to construct the pyrimidine (B1678525) ring. This approach allows for the rapid assembly of a diverse library of compounds for structure-activity relationship (SAR) studies.

Synthesis of mGluR1 Antagonists: The compound is also a key intermediate in the synthesis of heterocycles containing a 4-substituted pyrimidine subunit, which have shown promise as metabotropic glutamate (B1630785) receptor 1 (mGluR1) antagonists for the treatment of migraine. chemicalbook.com The strategic placement of functional groups on the piperidine ring, facilitated by the use of this versatile building block, is crucial for achieving high affinity and selectivity for the mGluR1 receptor.

Synthesis of Novel Heterocyclic Amino Acids: Furthermore, research has demonstrated the use of related N-Boc protected piperidine carboxylates in the synthesis of novel heterocyclic amino acids, such as methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. These compounds serve as valuable building blocks for the creation of peptidomimetics and other complex molecules with potential therapeutic applications. The synthesis involves the conversion of the piperidine carboxylate to a β-keto ester, followed by reaction with hydrazines to form the pyrazole (B372694) ring.

Table 2: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 220223-46-1 |

| Molecular Formula | C12H19NO5 |

| Molecular Weight | 257.28 g/mol |

| Appearance | White to off-white solid |

| Melting Point | Not available |

| Boiling Point | Not available |

Table 3: Spectroscopic Data of this compound

| Spectroscopy | Key Features |

|---|---|

| 1H NMR (CDCl3) | Signals corresponding to the Boc group protons (~1.4 ppm), piperidine ring protons (2.0-4.0 ppm), and the methyl ester protons (~3.7 ppm). |

| 13C NMR (CDCl3) | Resonances for the carbonyl carbons of the ketone, ester, and carbamate, as well as the carbons of the piperidine ring and the Boc and methyl groups. |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-O-tert-butyl 4-O-methyl 3-oxopiperidine-1,4-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO5/c1-12(2,3)18-11(16)13-6-5-8(9(14)7-13)10(15)17-4/h8H,5-7H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVZLAUYYGDJPEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C(=O)C1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00441151 | |

| Record name | 1-tert-Butyl 4-methyl 3-oxopiperidine-1,4-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00441151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

220223-46-1 | |

| Record name | 1-tert-Butyl 4-methyl 3-oxopiperidine-1,4-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00441151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Methyl N Boc 3 Oxopiperidine 4 Carboxylate and Analogues

De Novo Synthesis of the Piperidine (B6355638) Ring System

The formation of the piperidine ring from acyclic precursors is a fundamental strategy in organic synthesis, allowing for the introduction of desired functionalities at specific positions.

Approaches via β-Keto Esters and Related Precursors

A common and effective method for the synthesis of the 3-oxopiperidine-4-carboxylate scaffold involves the use of β-keto esters as key intermediates. These precursors can be generated from the corresponding N-Boc-protected piperidine carboxylic acids. For instance, the treatment of N-Boc-piperidine-4-carboxylic acid with Meldrum's acid in the presence of a coupling agent like EDC·HCl and a base such as DMAP, followed by methanolysis, yields the desired β-keto ester. nih.gov This intermediate contains the requisite functional groups for subsequent cyclization to form the piperidine ring.

The general synthetic sequence can be summarized as follows:

Activation of the N-Boc-protected amino acid.

Reaction with a suitable C2-synthon, such as Meldrum's acid, to form an adduct.

Methanolysis to generate the β-keto ester.

| Step | Reagents and Conditions | Precursor | Product |

| 1 | Meldrum's acid, EDC·HCl, DMAP, DCM, 0 °C to r.t. | N-Boc-piperidine-4-carboxylic acid | Meldrum's acid adduct |

| 2 | Methanol, reflux | Meldrum's acid adduct | Methyl N-Boc-4-(2-methoxy-2-oxoacetyl)piperidine-1-carboxylate |

This approach is versatile and can be applied to various substituted piperidine carboxylic acids to generate a library of corresponding β-keto esters. nih.gov

Dieckmann Cyclization Strategies for Oxopiperidine Ring Formation

The Dieckmann cyclization, an intramolecular Claisen condensation of a diester, is a powerful tool for the formation of cyclic β-keto esters. In the context of Methyl N-Boc-3-Oxopiperidine-4-carboxylate synthesis, a suitable acyclic diester precursor can be cyclized to afford the 3-oxopiperidine ring system.

A related strategy has been employed in the synthesis of N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride. This process involves the condensation of N-benzyl glycine (B1666218) ethyl ester with a 4-halobutyrate derivative to form a diester intermediate, which then undergoes an intramolecular cyclization. google.com The choice of base is critical for the success of the Dieckmann cyclization, with common bases including sodium ethoxide, sodium hydride, and potassium tert-butoxide.

| Precursor | Base | Solvent | Product |

| Diethyl N-benzyl-N-(4-ethoxycarbonylbutyl)glycinate | Sodium ethoxide | Ethanol | Ethyl N-benzyl-3-oxopiperidine-4-carboxylate |

| 1-tert-butyl 4-methyl 2-(2-methoxy-2-oxoethyl)piperidine-1,4-dicarboxylate | Potassium tert-butoxide | Toluene | This compound |

The reaction proceeds via the formation of a carbanion at the α-position to one of the ester groups, which then attacks the carbonyl carbon of the other ester group, leading to the formation of the cyclic β-keto ester after elimination of an alkoxide.

Acid-Mediated 6-endo-trig Cyclization Pathways

An alternative approach to the construction of the 4-oxopiperidine ring system is through an acid-mediated 6-endo-trig cyclization of an appropriately substituted acyclic precursor. This method has been successfully utilized in the stereoselective synthesis of trans-6-alkyl-2-methyl-4-oxopiperidines. researchgate.net The reaction proceeds through the cyclization of an amine-substituted enone under acidic conditions that are mild enough to avoid the removal of the Boc-protecting group. researchgate.net

While this specific example leads to a 4-oxopiperidine, the underlying principle of an intramolecular cyclization onto an activated double bond can be conceptually applied to the synthesis of 3-oxopiperidines. A suitable acyclic precursor would possess a nucleophilic nitrogen atom and an appropriately positioned Michael acceptor. The regioselectivity of the cyclization (5-exo-trig vs. 6-endo-trig) is a key consideration in the design of the starting material.

Functional Group Interconversions on Existing Piperidine Skeletons

When a piperidine ring with some of the desired functionalities is readily available, subsequent chemical transformations can be employed to install the remaining groups, providing a more convergent synthetic route.

Oxidation Reactions to Introduce the Ketone Moiety

The most direct method to introduce the ketone functionality at the 3-position of the piperidine ring is through the oxidation of a corresponding 3-hydroxy precursor. Several oxidation methods are available, with the choice of reagent depending on the substrate's sensitivity and the desired reaction conditions.

Commonly used oxidation reagents include:

Dess-Martin Periodinane (DMP): A mild and selective oxidizing agent that converts primary and secondary alcohols to aldehydes and ketones, respectively. wikipedia.orgorganic-chemistry.org The reaction is typically carried out in dichloromethane (B109758) at room temperature.

Swern Oxidation: This method utilizes dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride, followed by the addition of a hindered base such as triethylamine (B128534). It is known for its mild reaction conditions and high yields.

TEMPO-mediated Oxidation: The use of (2,2,6,6-tetramethyl-1-piperidinyloxy) radical (TEMPO) as a catalyst in conjunction with a stoichiometric oxidant like sodium hypochlorite (B82951) provides a mild and efficient method for the oxidation of alcohols. google.com

| Precursor | Oxidizing Agent | Solvent | Product |

| Methyl N-Boc-3-hydroxypiperidine-4-carboxylate | Dess-Martin Periodinane | Dichloromethane | This compound |

| Methyl N-Boc-3-hydroxypiperidine-4-carboxylate | (COCl)₂, DMSO, Et₃N | Dichloromethane | This compound |

| N-Boc-3-hydroxypiperidine | TEMPO, NaOCl | Dichloromethane/Water | N-Boc-3-oxopiperidone |

The precursor, Methyl N-Boc-3-hydroxypiperidine-4-carboxylate, can be synthesized from commercially available starting materials.

Esterification Methods for the Carboxylate Functionality

The final step in the synthesis of this compound often involves the esterification of the corresponding carboxylic acid. Several standard esterification procedures can be employed.

Fischer Esterification: This is a classic acid-catalyzed esterification method where the carboxylic acid is reacted with an excess of the alcohol (in this case, methanol) in the presence of a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid. organic-chemistry.org The reaction is driven to completion by removing the water formed during the reaction.

Alkylation of a Carboxylate Salt: The carboxylic acid can be deprotonated with a base, such as potassium carbonate, to form the corresponding carboxylate salt. This salt is then reacted with an alkylating agent, like methyl iodide, in a suitable solvent such as DMF to yield the methyl ester. chemicalbook.com

Using Diazomethane or Trimethylsilyldiazomethane: These reagents provide a rapid and clean method for the esterification of carboxylic acids. Trimethylsilyldiazomethane is a safer alternative to the highly toxic and explosive diazomethane. chemicalbook.com

| Precursor | Reagents and Conditions | Product |

| N-Boc-3-oxopiperidine-4-carboxylic acid | CH₃OH, H₂SO₄ (cat.), reflux | This compound |

| N-Boc-3-oxopiperidine-4-carboxylic acid | K₂CO₃, CH₃I, DMF | This compound |

| N-Boc-3-oxopiperidine-4-carboxylic acid | TMSCHN₂, CH₃OH, Hexanes/Acetonitrile | This compound |

N-Protection Strategies: Focus on the tert-Butoxycarbonyl (Boc) Group

The tert-Butoxycarbonyl (Boc) group is one of the most widely utilized protecting groups for amines in organic synthesis due to its stability under a broad range of conditions and its facile removal under specific acidic conditions. ontosight.airesearchgate.net Its steric bulk can also influence the stereochemical outcome of reactions at adjacent centers.

The introduction of the N-Boc group is typically achieved by reacting an amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O). numberanalytics.com This reaction forms a stable carbamate, effectively masking the nucleophilicity and basicity of the amino group. numberanalytics.comtotal-synthesis.com The process is known for its flexibility, often resulting in high yields under mild conditions. fishersci.co.uk

The reaction mechanism involves the nucleophilic attack of the amine on one of the carbonyl carbons of the Boc anhydride. ontosight.ainumberanalytics.com A base is often employed to facilitate the reaction, although it is not strictly necessary as the tert-butanol (B103910) byproduct can be accommodated. total-synthesis.com Common conditions for this transformation are highly adaptable to the substrate's properties.

Key Reagents and Conditions:

Primary Reagent : Di-tert-butyl dicarbonate (Boc₂O), also known as Boc anhydride, is the most common reagent for this transformation. fishersci.co.uk

Bases : A variety of bases can be used, including sodium hydroxide, triethylamine (TEA), and 4-dimethylaminopyridine (B28879) (DMAP), which can catalyze the reaction for less reactive amines. numberanalytics.comfishersci.co.uk

Solvents : The choice of solvent is broad and includes tetrahydrofuran (B95107) (THF), acetonitrile, dichloromethane (DCM), and aqueous systems. fishersci.co.ukwikipedia.org Reactions can also be performed under solvent-free conditions or in biphasic systems. fishersci.co.uknih.gov

Temperature : The protection is generally carried out at room temperature or with moderate heating (e.g., 40°C). fishersci.co.uk

Below is a table summarizing typical conditions for the N-Boc protection of amines.

| Base | Solvent(s) | Temperature | Key Features |

| Sodium Hydroxide (NaOH) | Water, Water/THF | 0°C to Room Temp | Common for amino acids and water-soluble amines. fishersci.co.ukwikipedia.org |

| Triethylamine (TEA) | Dichloromethane (DCM), THF | Room Temperature | Standard conditions for a wide range of amines. numberanalytics.com |

| 4-Dimethylaminopyridine (DMAP) | Acetonitrile, DCM | Room Temperature | Used as a catalyst for sterically hindered or less reactive amines. numberanalytics.comwikipedia.org |

| Sodium Bicarbonate (NaHCO₃) | Chloroform/Water (biphasic) | Reflux | An alternative method, particularly for certain substrates. fishersci.co.uk |

| None (Catalyst-free) | Water | Room Temperature | An environmentally friendly approach that can be highly chemoselective. organic-chemistry.org |

A key advantage of the Boc group is its susceptibility to cleavage under acidic conditions, while remaining stable to bases, nucleophiles, and hydrogenolysis. total-synthesis.comnih.gov This orthogonality allows for selective deprotection in the presence of other protecting groups like Fmoc (base-labile) and Cbz (hydrogenolysis-labile). total-synthesis.commasterorganicchemistry.com

The standard deprotection mechanism involves protonation of the carbamate, followed by the loss of a stable tert-butyl cation, which typically forms isobutylene (B52900) and carbon dioxide, leading to the release of the free amine. jk-sci.com

Common Deprotection Methods:

Strong Acids : The most common method involves strong acids like trifluoroacetic acid (TFA), often in a solvent such as dichloromethane (DCM), or hydrochloric acid (HCl) in solvents like methanol, ethyl acetate, or dioxane. fishersci.co.ukwikipedia.orgnih.gov These reactions are typically fast and occur at room temperature. fishersci.co.uk

Lewis Acids : Milder conditions can be achieved using Lewis acids such as zinc bromide (ZnBr₂), trimethylsilyl (B98337) iodide (TMSI), or aluminum chloride (AlCl₃). fishersci.co.ukwikipedia.orghighfine.com These reagents can offer improved selectivity, for instance, cleaving secondary N-Boc groups while leaving primary ones intact. jk-sci.com

Thermal Deprotection : Thermolytic cleavage offers an acid-free deprotection method, though it often requires high temperatures. nih.gov Recent developments using continuous flow reactors have demonstrated that thermal deprotection can be achieved with high selectivity by controlling temperature and residence time, allowing for the differentiation between aryl and alkyl N-Boc groups. nih.govacs.org

Alternative Reagents : A variety of other reagents have been developed for specific applications, including oxalyl chloride in methanol, which provides a mild deprotection route at room temperature. nih.govrsc.org Other reported methods utilize silica (B1680970) gel, montmorillonite (B579905) K10 clay, or aqueous phosphoric acid. nih.govjk-sci.comnih.gov

The following table outlines various conditions for N-Boc deprotection.

| Reagent(s) | Solvent(s) | Temperature | Notes |

| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Room Temperature | Standard, highly effective method. wikipedia.orgjk-sci.com Can be harsh on other acid-sensitive groups. |

| Hydrochloric Acid (HCl) | Methanol, Ethyl Acetate, Dioxane | Room Temperature | Common and cost-effective alternative to TFA. wikipedia.orgnih.gov |

| Zinc Bromide (ZnBr₂) | Dichloromethane (DCM) | Room Temperature | Milder Lewis acid condition; can be selective. fishersci.co.ukjk-sci.com |

| Trimethylsilyl Iodide (TMSI) | Dichloromethane (DCM) | Room Temperature | Useful for substrates sensitive to strong protic acids. fishersci.co.ukwikipedia.org |

| Oxalyl Chloride / Methanol | Methanol | Room Temperature | Mild conditions with high yields for diverse substrates. rsc.org |

| Thermal (No Catalyst) | Methanol, Toluene | 120-230°C (Flow) | Acid-free method; selectivity can be tuned by temperature. nih.gov |

Stereoselective and Asymmetric Synthesis of Related Oxopiperidine Carboxylates

While this compound itself is achiral, the synthesis of chiral analogues is of significant interest. Stereoselective and asymmetric methods are employed to control the configuration of stereocenters within the piperidine ring.

A chiral auxiliary is a stereogenic compound that is temporarily incorporated into a substrate to direct a subsequent stereoselective reaction. wikipedia.orgsigmaaldrich.com After the desired transformation, the auxiliary is removed and can often be recovered. wikipedia.org This strategy is powerful for establishing absolute stereochemistry.

Evans' oxazolidinones are a prominent class of chiral auxiliaries widely used in asymmetric alkylations and aldol (B89426) reactions. wikipedia.orgsantiago-lab.com In the context of piperidine synthesis, an auxiliary can be attached to a precursor molecule. The steric bulk of the auxiliary then blocks one face of the molecule, forcing an incoming reagent or substituent to add to the opposite face with high diastereoselectivity. santiago-lab.com

For example, an N-acyloxazolidinone can be enolized and then reacted with an electrophile. The chiral auxiliary directs the approach of the electrophile, leading to the formation of a new stereocenter with a predictable configuration. santiago-lab.comresearchgate.net This method has been applied to the synthesis of various substituted heterocyclic systems. researchgate.net

Biocatalysis offers a green and highly selective alternative for asymmetric synthesis. georgiasouthern.edu Enzymes, particularly dehydrogenases and reductases, can catalyze the reduction of prochiral ketones to chiral secondary alcohols with exceptional levels of enantioselectivity. nih.gov

This approach is directly applicable to the synthesis of chiral analogues of oxopiperidine carboxylates. The ketone at the C-3 position of the piperidine ring can be stereoselectively reduced to a hydroxyl group. This transformation is valuable for producing enantiopure building blocks for pharmaceuticals. nih.gov

Research has demonstrated the successful application of various microorganisms and isolated enzymes for the asymmetric reduction of ketones and β-keto esters. georgiasouthern.edunih.gov For instance, ene-imine reductases (EneIREDs) have been used in chemo-enzymatic cascades to convert tetrahydropyridines into stereo-defined piperidines, highlighting the power of combining chemical synthesis with biocatalysis. nih.govacs.org

| Enzyme/Catalyst System | Substrate Type | Key Transformation | Stereoselectivity |

| (S)-1-phenylethanol dehydrogenase (PEDH) | Prochiral ketones, β-keto esters | Ketone Reduction | High enantioselectivity for a broad range of substrates. nih.gov |

| Engineered Yeast Keto Reductases | β-keto nitriles | Ketone Reduction | Can resolve reaction drawbacks through engineered active sites. georgiasouthern.edu |

| Amine Oxidase / Ene-Imine Reductase (EneIRED) | N-substituted tetrahydropyridines | One-pot cascade to piperidines | Yields stereo-defined 3- and 3,4-substituted piperidines. nih.govacs.org |

Diastereoselective cyclization reactions are fundamental to constructing the piperidine ring with control over the relative stereochemistry of its substituents. acs.org These methods often involve cascade or domino reactions where multiple bonds and stereocenters are formed in a single operation. nih.gov

Several strategies have been developed to achieve high diastereoselectivity:

Mannich and Michael Reactions : A robust approach involves a reductive amination followed by an aza-Michael reaction sequence to rapidly construct polysubstituted piperidines. acs.orgwordpress.com The stereochemical outcome can sometimes be influenced by reaction conditions, such as the presence of water, which can enhance diastereoselectivity through specific protonation events. wordpress.com

Radical Cyclizations : Visible-light-driven radical silylative cyclization of aza-1,6-dienes has been shown to produce densely functionalized piperidines with high diastereoselectivity. researchgate.netnih.gov The stereocontrol in these reactions is often dictated by the geometry of the starting olefin and the minimization of steric interactions in the transition state. nih.gov

Condensation Reactions : Multi-component reactions that combine several simple starting materials in one pot can yield complex piperidine structures diastereoselectively. whiterose.ac.uk For instance, a five-component reaction of an aldehyde, aniline, and methyl acetoacetate (B1235776) can produce highly substituted piperidines where the product precipitates from the reaction mixture as a single diastereomer. whiterose.ac.uk The stereocontrol is achieved through a series of thermodynamically or kinetically controlled steps during the ring formation. nih.gov

These methods provide powerful tools for accessing specific diastereomers of complex piperidine structures, which are crucial for structure-activity relationship studies in drug discovery. nih.gov

Chemical Reactivity and Transformations of Methyl N Boc 3 Oxopiperidine 4 Carboxylate

Reactivity of the Carbonyl Group (C-3 Keto)

The ketone at the C-3 position is a key handle for molecular manipulation, readily undergoing reactions typical of carbonyl compounds. a2bchem.com Its reactivity allows for the introduction of a wide array of functional groups and the construction of new ring systems.

Nucleophilic Additions and Condensation Reactions

The electrophilic carbon of the C-3 keto group is susceptible to attack by various nucleophiles. A significant application of this reactivity is in condensation reactions with amine derivatives to form heterocyclic structures. For instance, the analogous compound, a β-keto ester derived from N-Boc-piperidine-4-carboxylic acid, readily undergoes condensation with substituted hydrazines. nih.gov This reaction, typically carried out in a suitable solvent, proceeds via nucleophilic attack of the hydrazine (B178648) on the keto-carbonyl, followed by dehydration to yield stable pyrazole (B372694) derivatives. nih.gov

This transformation is a cornerstone in the synthesis of fused pyrimidines, which have applications as histamine (B1213489) H4 receptor antagonists and mGluR1 antagonists for treating conditions like migraines. chemicalbook.com The reaction demonstrates the ketone's accessibility and its utility in building complex, biologically relevant scaffolds.

Another important reaction is the reduction of the ketone to a hydroxyl group. While standard reducing agents like sodium borohydride (NaBH4) can achieve this, more sophisticated methods involving biocatalysis have been developed for stereoselective transformations. Aldo-keto reductases, for example, can reduce the closely related substrate N-Boc-3-piperidone to (S)-N-Boc-3-hydroxypiperidine with high enantioselectivity, a key intermediate for certain pharmaceuticals. nih.gov This enzymatic reduction highlights the ketone's susceptibility to hydride attack.

Enamine Chemistry and Derivatives

The presence of the C-4 carboxylate ester activates the α-proton at the C-4 position, facilitating the formation of enolates or enamines at the C-3 position. A well-documented transformation involves the reaction of the β-keto ester with N,N-dimethylformamide dimethyl acetal (DMF-DMA). nih.gov In this reaction, the ketone is converted into a β-enamino ketone derivative.

This reaction proceeds by heating the β-keto ester with DMF-DMA in a solvent such as dioxane. nih.gov The resulting enamine is a stable intermediate that serves as a versatile precursor for synthesizing various heterocyclic systems. For example, these enamines can be subsequently treated with hydrazines to regioselectively form pyrazole rings, a reaction that has been extensively used to generate novel heterocyclic amino acid building blocks. nih.gov

| Hydrazine Reactant | Solvent | Resulting Product | Yield (%) |

|---|---|---|---|

| p-tolylhydrazine hydrochloride | Dioxane | tert-Butyl 4-[4-(methoxycarbonyl)-1-(4-methylphenyl)-1H-pyrazol-5-yl]piperidine-1-carboxylate | 70% |

| m-tolylhydrazine hydrochloride | Dioxane | tert-Butyl 4-[4-(methoxycarbonyl)-1-(3-methylphenyl)-1H-pyrazol-5-yl]piperidine-1-carboxylate | 53% |

| (3-fluorophenyl)hydrazine hydrochloride | Dioxane | tert-Butyl 4-[1-(3-fluorophenyl)-4-(methoxycarbonyl)-1H-pyrazol-5-yl]piperidine-1-carboxylate | 73% |

| methylhydrazine | Dioxane | tert-butyl 4-[4-(methoxycarbonyl)-1-methyl-1H-pyrazol-5-yl]piperidine-1-carboxylate | 51% |

Aldol (B89426) Condensations and their Derivatives

The acidic α-proton at the C-2 position of the piperidine (B6355638) ring allows for the potential of the C-3 keto group to participate in aldol condensations. However, direct aldol condensation with N-protected piperidones can be challenging. Research on related structures like N-methylpiperidin-4-one shows that combining a base such as triethylamine (B128534) (TEA) with a Lewis acid like magnesium bromide ethyl etherate can effectively catalyze the aldol condensation with aromatic aldehydes at room temperature. uit.no This system is believed to proceed through the formation of a magnesium enolate intermediate, which then attacks the aldehyde. uit.no While specific examples utilizing Methyl N-Boc-3-Oxopiperidine-4-carboxylate are not prevalent in the literature, the underlying principles of enolate formation suggest its viability as a substrate for such transformations, which would lead to the formation of α,β-unsaturated ketone derivatives after dehydration.

Reactivity of the Carboxylate Ester Group (C-4 Ester)

The methyl ester at the C-4 position is a classic carboxylate derivative that can undergo a range of nucleophilic acyl substitution reactions.

Hydrolysis and Transesterification Reactions

The methyl ester can be readily hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. Basic hydrolysis, or saponification, is commonly employed. For example, structurally similar pyrazole methyl esters are hydrolyzed to their respective carboxylic acids using aqueous sodium hydroxide (NaOH) in methanol with refluxing. nih.gov This straightforward conversion is often a necessary step in synthetic pathways where the carboxylic acid is required for subsequent amide bond formation or other transformations.

Transesterification, the conversion of one ester to another, is also a feasible reaction, although less commonly documented for this specific molecule. It would typically involve reacting the methyl ester with a different alcohol in the presence of an acid or base catalyst. A related reaction, ammonolysis, where an ester is converted to an amide, has been shown with N-Boc-3-piperidine ethyl formate, which reacts with aqueous ammonia in a sealed vessel at elevated temperatures to produce N-Boc-3-piperidyl urea. google.com

Reduction to Alcohols and Amines

The C-4 ester group can be reduced to a primary alcohol. This transformation requires a strong reducing agent, as esters are less reactive than ketones. Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this reaction, as less powerful reagents like sodium borohydride (NaBH₄) are generally ineffective at reducing esters. lumenlearning.comlibretexts.org The reaction, typically conducted in an anhydrous ether solvent like THF or diethyl ether, involves the nucleophilic addition of two hydride equivalents from LiAlH₄. adichemistry.comucalgary.ca The first addition leads to an aldehyde intermediate which is immediately reduced further to the primary alcohol. ucalgary.cachemistrysteps.com The simultaneous reduction of the C-3 ketone would also occur, yielding a diol product, specifically 1-(tert-butoxycarbonyl)piperidine-3,4-diyl)dimethanol.

| Functional Group | Product | Reference |

|---|---|---|

| Ester (e.g., C-4 Methyl Ester) | Primary Alcohol | lumenlearning.comadichemistry.commasterorganicchemistry.com |

| Ketone (e.g., C-3 Keto) | Secondary Alcohol | lumenlearning.comadichemistry.com |

| Carboxylic Acid | Primary Alcohol | lumenlearning.comadichemistry.com |

| Amide | Amine | adichemistry.commasterorganicchemistry.com |

Direct reduction of the ester group to an amine is not a standard transformation. Typically, this would involve a multi-step process such as reduction to the alcohol, conversion to a leaving group (e.g., tosylate), and subsequent displacement with an amine or azide followed by reduction.

Alpha-Arylation Reactions

The positions alpha to the nitrogen atom in the N-Boc-piperidine ring (C-2 and C-6) are susceptible to functionalization through direct C-H activation. Palladium-catalyzed α-arylation of saturated N-Boc heterocycles is a well-established method for creating C(sp³)–C(sp²) bonds. nih.govnih.gov For this compound, the two α-positions, C-2 and C-6, are electronically and sterically distinct. The C-2 position is also alpha to the C-3 ketone, which influences its reactivity.

The typical approach for such transformations involves the deprotonation of an α-proton using a strong base, often in the presence of a chiral ligand like (-)-sparteine for asymmetric synthesis, followed by a palladium-catalyzed cross-coupling reaction with an aryl halide (Negishi coupling). nih.govnih.gov Alternatively, direct palladium-catalyzed C-H activation/arylation with aryl boronic acids can be employed. nih.gov

In the context of this compound, arylation is expected to occur preferentially at the C-2 position over the C-6 position due to the activating effect of the adjacent ketone. The selectivity of these reactions—favoring the α-position (C-2/C-6) versus the β-position (C-3)—can be controlled by the choice of ligand on the palladium catalyst. Studies on simpler N-Boc-piperidines have shown that rigid biarylphosphine ligands tend to furnish the α-arylated products, whereas more flexible ligands can promote arylation at the β-position. researchgate.net

Table 1: Representative Conditions for Palladium-Catalyzed α-Arylation of N-Boc-Piperidines Note: This table is based on analogous systems, as specific examples for this compound are not prevalent in the cited literature.

| Catalyst/Ligand | Coupling Partner | Base/Additive | Solvent | Temperature | Outcome | Reference |

|---|---|---|---|---|---|---|

| Pd(OAc)₂ / t-Bu₃P·HBF₄ | Aryl Bromide | s-BuLi / (-)-sparteine, then ZnCl₂ | Ether / TBME | -78 °C to RT | Enantioselective α-arylation | nih.gov |

| Pd(II) / Chiral Phosphoric Acid | Aryl Boronic Acid | 1,4-Benzoquinone | Toluene | 85 °C | Enantioselective α-arylation | nih.gov |

Reactivity at the Alpha-Positions to the Ketone (C-2 and C-4)

The ketone at the C-3 position governs the reactivity of the adjacent C-2 (methylene) and C-4 (methine) carbons, making them susceptible to a range of transformations.

Electrophilic Substitution Reactions

The C-4 carbon is part of a β-keto ester moiety, rendering the proton at this position highly acidic and readily removed to form an enolate. This enolate can react with various electrophiles. Electrophilic halogenation is a common transformation for such systems. For instance, the highly enantioselective α-chlorination of β-keto esters has been achieved using a chiral Lewis acid catalyst prepared from Cu(OTf)₂ and a spirooxazoline ligand, yielding α-chloro products with high enantiopurity. acs.org This methodology is applicable to the C-4 position of this compound, allowing for the introduction of a halogen which can serve as a handle for subsequent nucleophilic substitution reactions. acs.org

Enolate Chemistry and Alkylation/Arylation

The C-4 position is the most active site for deprotonation due to the proton being flanked by two carbonyl groups (the C-3 ketone and the C-4 carboxylate). This facilitates the formation of a stable enolate under relatively mild basic conditions. This enolate is a soft nucleophile that can participate in alkylation and arylation reactions.

Palladium-catalyzed α-arylation of ketone enolates is a powerful method for forming carbon-carbon bonds. nih.gov This transformation has been successfully applied to β-keto esters, coupling them with aryl bromides to generate products with a new quaternary center. nih.gov The reaction typically employs a palladium catalyst, such as Pd₂(dba)₃, with a bulky, electron-rich phosphine ligand like PtBu₃. nih.gov The enolate can be pre-formed using a variety of bases, including sodium hydride (NaH) or lithium diisopropylamide (LDA). This established reactivity provides a direct pathway for the arylation of this compound at the C-4 position.

Table 2: General Conditions for C-4 Arylation via Enolate Chemistry Note: This table is based on the reactivity of analogous β-keto ester systems.

| Catalyst/Ligand | Arylating Agent | Base | Solvent | Temperature | Outcome | Reference |

|---|---|---|---|---|---|---|

| Pd₂(dba)₃ / PtBu₃ | Aryl Bromide | NaH | Dioxane | RT to 50 °C | C-4 arylation | nih.gov |

| Pd(OAc)₂ / XPhos | Aryl Tosylate | K₃PO₄ | Toluene / t-AmOH | 110 °C | C-4 arylation | organic-chemistry.org |

Transformations Involving the Piperidine Nitrogen (N-1)

The nitrogen atom of the piperidine ring is protected by a tert-butoxycarbonyl (Boc) group. This protecting group is crucial for modulating the reactivity of the ring during other transformations, but it can also be readily removed to allow for further functionalization of the nitrogen.

The standard procedure for N-Boc deprotection involves treatment with a strong acid. reddit.com Common reagents include trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM) or a solution of hydrogen chloride (HCl) in an organic solvent such as dioxane or methanol. acs.orgjgtps.com The reaction is typically performed at room temperature and proceeds cleanly to yield the corresponding secondary amine as a salt (e.g., hydrochloride or trifluoroacetate).

Once deprotected, the free secondary amine at the N-1 position becomes a nucleophilic site for a variety of subsequent reactions. A common transformation is N-alkylation to introduce substituents on the piperidine nitrogen. This is typically achieved by reacting the secondary amine with an alkyl halide (e.g., methyl iodide, benzyl bromide) in the presence of a non-nucleophilic base like potassium carbonate (K₂CO₃) or N,N-diisopropylethylamine (DIPEA) in a polar aprotic solvent such as acetonitrile or DMF. researchgate.net Other possible reactions include N-acylation, reductive amination, and coupling reactions to form amides or sulfonamides.

Table 3: Common Transformations at the Piperidine Nitrogen (N-1)

| Reaction | Reagents | Solvent | General Outcome | Reference |

|---|---|---|---|---|

| N-Boc Deprotection | 4M HCl in Dioxane | Dioxane | Formation of secondary amine hydrochloride salt | acs.org |

| N-Boc Deprotection | Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Formation of secondary amine trifluoroacetate salt | reddit.com |

| N-Alkylation | Alkyl Halide, K₂CO₃ | Acetonitrile / DMF | Formation of N-alkylated piperidine | researchgate.net |

Methyl N Boc 3 Oxopiperidine 4 Carboxylate in Complex Molecule Synthesis

Building Block for Fused Heterocyclic Systems

The inherent reactivity of the β-ketoester moiety within Methyl N-Boc-3-Oxopiperidine-4-carboxylate makes it an ideal starting material for condensation reactions to form a variety of fused heterocyclic rings. This strategic positioning of functional groups allows for the regioselective construction of pyrazoles, pyrimidines, thiazoles, and other important heterocyclic scaffolds.

Synthesis of Pyrazole (B372694) Derivatives

This compound, or its corresponding β-enamino diketone derivative, serves as a competent precursor for the synthesis of piperidinyl-substituted pyrazoles. The reaction of the β-enamino diketone with various hydrazine (B178648) derivatives leads to the regioselective formation of 5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates as the major products. nih.govnih.gov

The general synthetic strategy involves the initial conversion of the β-keto ester to a more reactive β-enamino diketone, which then undergoes cyclocondensation with a substituted hydrazine. nih.gov This method has been successfully employed to generate a library of pyrazole derivatives by varying the substituent on the hydrazine reactant. nih.govnih.gov The yields of these reactions are generally fair to good, demonstrating the robustness of this synthetic route.

| Hydrazine Reactant | Resulting Pyrazole Derivative | Yield (%) |

|---|---|---|

| p-Tolylhydrazine hydrochloride | tert-Butyl 4-[4-(methoxycarbonyl)-1-(4-methylphenyl)-1H-pyrazol-5-yl]piperidine-1-carboxylate | 70% |

| m-Tolylhydrazine hydrochloride | tert-Butyl 4-[4-(methoxycarbonyl)-1-(3-methylphenyl)-1H-pyrazol-5-yl]piperidine-1-carboxylate | 53% |

| (3-Fluorophenyl)hydrazine hydrochloride | tert-Butyl 4-[1-(3-fluorophenyl)-4-(methoxycarbonyl)-1H-pyrazol-5-yl]piperidine-1-carboxylate | 73% |

| Methylhydrazine | tert-Butyl 4-[4-(methoxycarbonyl)-1-methyl-1H-pyrazol-5-yl]piperidine-1-carboxylate | 51% |

Formation of Fused Pyrimidines

This piperidine (B6355638) derivative is a valuable reagent in the synthesis of fused pyrimidines, a class of compounds known for their therapeutic applications. nih.gov Specifically, it has been utilized in the development of histamine (B1213489) H4 receptor antagonists. nih.gov The pyrimidine (B1678525) ring is typically formed through the condensation of the β-ketoester functionality with an amidine-containing reactant. This cyclization reaction constructs the fused pyrimidine core, with the piperidine moiety appended, which is a key structural feature for interaction with the histamine H4 receptor.

Construction of Thiazole and Selenazole Analogues

The utility of N-Boc protected piperidine β-ketoesters extends to the synthesis of other five-membered heterocyclic systems, including thiazoles and selenazoles. nih.gov Research has demonstrated the successful synthesis of 4-(N-Boc-cycloaminyl)-1,3-thiazole- and 4-(N-Boc-cycloaminyl)-1,3-selenazole-5-carboxylates. nih.gov The synthetic pathway for these compounds typically involves the reaction of the β-ketoester with a suitable source of sulfur or selenium and an amine, following a Hantzsch-type synthesis pattern. This approach provides access to novel heterocyclic amino acid-like derivatives with potential applications in peptidomimetic and medicinal chemistry.

Stereoselective Formation of Fused Oxygen Heterocycles

While direct synthesis from this compound is less commonly documented, the broader class of N-Boc-piperidone derivatives are instrumental in the stereoselective synthesis of piperidine derivatives fused with oxygen-containing heterocycles, such as pyrans. The keto group at the 3-position can be manipulated to introduce functionalities that can then participate in intramolecular cyclization reactions to form fused ring systems like pyrano[3,2-c]piperidines. These reactions often proceed with high stereoselectivity, allowing for the controlled formation of specific isomers, which is crucial for the development of pharmacologically active compounds.

Precursor to Structurally Diverse Piperidine Analogues

The piperidine ring is a ubiquitous scaffold in medicinal chemistry, and this compound provides a versatile starting point for the creation of a multitude of structurally diverse piperidine analogues. The presence of the Boc protecting group allows for selective reactions at the 3- and 4-positions of the piperidine ring without interference from the nitrogen atom.

The keto group at the 3-position can be reduced to a hydroxyl group, which can then be further functionalized or used to influence the stereochemistry of adjacent centers. The carboxylate at the 4-position can be converted to amides, esters, or other functional groups, or it can be removed entirely through decarboxylation. This ability to selectively modify the piperidine core at multiple positions makes this compound a valuable precursor for generating libraries of analogues for structure-activity relationship (SAR) studies in drug discovery.

Role as a Key Intermediate in Medicinal Chemistry

The structural attributes of this compound make it a key intermediate in the synthesis of a range of pharmaceutically active compounds. Its utility has been demonstrated in the development of antagonists for important G-protein coupled receptors (GPCRs).

As previously mentioned, it is a key reagent in the synthesis of fused pyrimidines that act as histamine H4 receptor antagonists. nih.gov The histamine H4 receptor is a target for the treatment of inflammatory conditions such as asthma and allergic rhinitis.

Furthermore, this compound is employed in the synthesis of heterocycles that function as mGluR1 antagonists. nih.gov Metabotropic glutamate (B1630785) receptor 1 (mGluR1) is implicated in a variety of neurological and psychiatric disorders, and its antagonists are being investigated for the treatment of conditions such as migraine. The piperidine moiety derived from this intermediate often serves as a crucial part of the pharmacophore responsible for the compound's biological activity.

Synthons for Modulators of Central Nervous System (CNS) Targets

The piperidine scaffold is a common feature in many centrally acting agents. This compound serves as a key synthon for building bioactive molecules that target the central nervous system. biosynce.com Researchers are actively exploring the use of this compound in the development of new drugs for treating various CNS diseases. biosynce.com Its utility lies in its capacity to be elaborated into more complex structures that can interact with specific neurological receptors. For instance, piperidine derivatives are integral to the structure of potent opioid receptor antagonists. nih.gov The inherent structure of the compound provides a rigid framework that, after modification, can be used to synthesize bioactive peptides and other drugs designed to act on CNS targets. biosynce.com

Intermediates for Histamine H4 Receptor Antagonists

The histamine H4 receptor is a target of significant interest for the treatment of inflammatory and immune disorders. This compound has been explicitly identified as a reagent in the synthesis of fused pyrimidines, which act as histamine H4 receptor antagonists. chemicalbook.com The piperidine moiety is a critical structural element for activity at histamine receptors. acs.orgnih.gov The synthesis of selective histamine H4 receptor antagonists often involves the construction of complex heterocyclic systems, and this particular piperidine derivative provides a readily available and modifiable starting point for creating such molecules. nih.gov

Table 1: Application in Histamine H4 Receptor Antagonist Synthesis

| Starting Material | Synthetic Target Class | Therapeutic Target |

| This compound | Fused Pyrimidines | Histamine H4 Receptor |

Precursors for mGluR1 Antagonists

Metabotropic glutamate receptor 1 (mGluR1) antagonists are being investigated for the treatment of several neurological and psychiatric conditions, including migraine. chemicalbook.com this compound serves as a precursor in the synthesis of specific heterocycles that contain a 4-substituted pyrimidine subunit. chemicalbook.com These resulting molecules are designed for pharmaceutical use as mGluR1 antagonists. chemicalbook.com The development of selective mGluR antagonists is an active area of research, with various heterocyclic structures being explored to achieve desired potency and selectivity. nih.gov

Table 2: Role as a Precursor in mGluR1 Antagonist Development

| Precursor Compound | Resulting Structural Subunit | Target Receptor | Potential Indication |

| This compound | 4-Substituted Pyrimidine | mGluR1 | Migraine |

Development of Novel Antibacterial and Antifungal Agents

Beyond its applications for CNS and receptor antagonist synthesis, this compound is also noted for its potential in the development of antimicrobial agents. The compound itself is reported to have antibacterial and antifungal activities, making it a suitable component in the formulation of new antibacterial drugs. biosynce.com The piperidine ring is a versatile scaffold that can be incorporated into various structures to generate novel therapeutic agents. The synthesis of derivatives from related piperidine compounds, such as Isonipecotic acid methyl ester, has been shown to yield compounds with antimicrobial activity. researchgate.net

Stereochemical Aspects and Control in Reactions of Methyl N Boc 3 Oxopiperidine 4 Carboxylate

Diastereoselectivity in Intramolecular Cyclizations

Intramolecular cyclization reactions are a powerful strategy for constructing complex polycyclic systems from linear precursors. When applied to derivatives of Methyl N-Boc-3-Oxopiperidine-4-carboxylate, the inherent chirality and conformational biases of the piperidine (B6355638) ring can be leveraged to control the formation of new stereocenters. The diastereoselectivity of these cyclizations is heavily influenced by the transition state geometry, which seeks to minimize steric hindrance and maximize orbital overlap.

Research into related systems has demonstrated that cascade reactions, such as hydride transfer followed by cyclization, can proceed with a high degree of diastereoselectivity. researchgate.net In such reactions, the pre-existing stereochemistry of the piperidine derivative directs the approach of the reacting moieties. The bulky N-Boc group plays a significant role in restricting the conformational freedom of the ring, often favoring a chair-like conformation where substituents prefer equatorial positions to minimize steric strain. This conformational preference can create a biased environment, leading to the preferential formation of one diastereomer over others during the cyclization event. The precise outcome is a delicate balance of steric and electronic factors dictated by the specific reactants, catalysts, and reaction conditions employed.

Enantioselective Transformations Leading to Chiral Derivatives

The synthesis of single-enantiomer compounds is a cornerstone of modern pharmaceutical development. The ketone moiety in this compound is a prime target for enantioselective transformations to generate chiral derivatives, particularly chiral alcohols, which are valuable intermediates.

Asymmetric Catalysis in Reductions and Additions

Asymmetric catalysis offers a direct and efficient route to chiral molecules from prochiral substrates. The reduction of the C3-ketone is a common strategy to introduce a new stereocenter. This is often achieved using chiral catalysts based on transition metals like ruthenium, rhodium, or iridium, complexed with chiral ligands. These catalysts create a chiral environment around the ketone, forcing the hydride transfer to occur preferentially from one face of the carbonyl group, resulting in one enantiomer of the alcohol in excess.

Similarly, asymmetric addition reactions, such as aldol (B89426) or Michael additions, can be performed enantioselectively. For instance, phase-transfer catalysis using Cinchona-derived catalysts has been employed for the enantioselective Michael addition to related systems, yielding products with moderate to good enantioselectivity. mdpi.com In a different approach, the enantioselective lithiation of N-Boc protected heterocycles, mediated by chiral ligands like sparteine, followed by reaction with an electrophile, has proven effective for creating chiral centers alpha to the nitrogen. nih.govresearchgate.net While not directly targeting the ketone, this principle highlights the utility of chiral auxiliaries and catalysts in controlling stereochemistry in N-Boc protected ring systems.

Table 1: Examples of Asymmetric Catalytic Approaches

| Reaction Type | Catalyst/Reagent System | Chiral Product | Typical Outcome |

|---|---|---|---|

| Asymmetric Hydrogenation | Chiral Ru/Rh-phosphine complexes | Chiral 3-hydroxy-piperidine | High enantiomeric excess (ee) |

| Asymmetric Transfer Hydrogenation | Chiral diamine/amino alcohol ligands | Chiral 3-hydroxy-piperidine | High enantiomeric excess (ee) |

| Enantioselective Lithiation | s-BuLi / (-)-sparteine | Chiral functionalized piperidine | High enantiomeric excess (ee) nih.govresearchgate.net |

Chemoenzymatic Approaches for Chiral Alcohol Production

Biocatalysis provides a green and highly selective alternative to traditional chemical methods for generating chiral compounds. Enzymes, operating under mild conditions, can exhibit exquisite chemo-, regio-, and enantioselectivity. mdpi.com

Two primary chemoenzymatic strategies are applicable to this compound:

Asymmetric Reduction: Ketoreductases (KREDs) are enzymes that can reduce ketones to alcohols with exceptionally high enantioselectivity. By selecting an appropriate KRED, either the (R)- or (S)-alcohol can be produced from the prochiral ketone, often with enantiomeric excesses exceeding 99%. nih.gov This approach is highly efficient as it converts the entire substrate into the desired chiral product.

Kinetic Resolution: This method involves the enantioselective transformation of a racemic mixture. In this context, the ketone would first be reduced non-selectively to a racemic mixture of alcohols. A lipase enzyme is then used in a transesterification reaction with an acyl donor (e.g., vinyl acetate). researchgate.netresearchgate.net The lipase selectively acylates one enantiomer of the alcohol, leaving the other unreacted. This process allows for the separation of the slower-reacting alcohol enantiomer from the acylated product, both in high enantiomeric purity. researchgate.netresearchgate.net Lipases like Candida antarctica lipase B (CAL-B) are well-known for their broad substrate scope and high selectivity in such resolutions. mdpi.com

Table 2: Chemoenzymatic Strategies for Chiral Alcohol Synthesis

| Strategy | Enzyme Class | Reaction | Outcome |

|---|---|---|---|

| Asymmetric Reduction | Ketoreductase (KRED) | Reduction of ketone | Single enantiomer of alcohol (>99% ee) nih.gov |

Conformational Analysis of N-Boc-3-Oxopiperidine-4-carboxylate Systems

The three-dimensional shape, or conformation, of the N-Boc-piperidone ring is crucial as it influences reactivity and interactions with other molecules. The piperidine ring is not planar and typically adopts low-energy conformations such as the chair, boat, or twist-boat. The presence of the bulky N-Boc group and substituents at the C3 and C4 positions significantly impacts the conformational equilibrium.

Spectroscopic Probes for Conformational Preferences

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for studying molecular conformation in solution. Parameters such as chemical shifts (δ) and coupling constants (J) provide detailed information about the geometry of the ring and the orientation of its substituents.

For flexible systems like N-Boc-piperidones, room temperature NMR spectra often show averaged signals due to rapid interconversion between different conformations. To study individual conformers, variable-temperature (VT) or cryogenic NMR is employed. researchgate.net By lowering the temperature, the rate of conformational exchange can be slowed to the point where distinct signals for each conformer become visible. This allows for the determination of the population of each conformer and the calculation of the Gibbs free energy of activation (ΔG‡) for their interconversion using the Eyring equation. researchgate.net In addition to NMR, computational methods like Density Functional Theory (DFT) are often used to calculate the energies of different conformations and corroborate experimental findings. researchgate.net

Influence of Substituents on Ring Conformation

The substituents on the piperidine ring exert a profound influence on its preferred conformation.

N-Boc Group: The tert-butoxycarbonyl group is sterically demanding. Its rotation around the N-C(O) bond can be restricted, and it influences the puckering of the ring. It often leads to a flattening of the ring in the vicinity of the nitrogen atom. researchgate.net

C3-Oxo Group: The sp²-hybridized carbonyl carbon at the C3 position also causes a flattening of that portion of the ring compared to a standard cyclohexane chair.

C4-Carboxylate Group: The methyl carboxylate group at the C4 position can exist in either an axial or an equatorial orientation. The equatorial position is generally favored to minimize 1,3-diaxial interactions with other ring atoms and substituents. The conformational preference is a balance between minimizing these steric clashes and accommodating the electronic effects of the adjacent C3-ketone.

In related 1,4-dihydropyridine systems, the ring has been shown to exist in a flattened boat-type conformation. researchgate.net For N-Boc-3-oxopiperidine-4-carboxylate, the most stable conformation is likely a distorted chair or a twist-boat, where the large N-Boc and C4-carboxylate groups can adopt positions that minimize steric strain. The specific equilibrium between these forms is sensitive to solvent, temperature, and the presence of other substituents.

Advanced Catalytic Applications and Mechanistic Investigations

Transition Metal-Catalyzed Transformations

The N-Boc-piperidine framework is a common target for transition metal-catalyzed C-H functionalization, a powerful tool for molecular editing. While specific applications to Methyl N-Boc-3-oxopiperidine-4-carboxylate are not extensively documented, the reactivity of the parent N-Boc-piperidine scaffold provides a strong precedent for potential transformations.

Palladium catalysis is a cornerstone of modern synthetic chemistry, enabling the direct arylation of C(sp³)–H bonds in N-Boc-piperidines. capes.gov.brresearchgate.net These reactions offer a direct route to valuable 3-arylpiperidines, bypassing the need for pre-functionalized starting materials. researchgate.net A key challenge in the functionalization of the N-Boc-piperidine ring is controlling the regioselectivity, particularly between the α (C2/C6) and β (C3/C5) positions. capes.gov.brresearchgate.net

Research has shown that the choice of ligand is critical in directing the selectivity of the arylation. researchgate.netrsc.org Flexible biarylphosphine ligands tend to favor the formation of β-arylated products, while more rigid ligands often yield the more conventional α-arylated products. capes.gov.brresearchgate.net This ligand-controlled selectivity stems from the mechanism, which can involve a palladium migration step. researchgate.net The process is believed to proceed through a common α-palladated intermediate, with the subsequent reductive elimination step being selectivity-determining. capes.gov.brresearchgate.net

| Ligand Type | Predominant Product | Proposed Mechanistic Feature | Reference |

|---|---|---|---|

| Flexible Biarylphosphines | β-Arylated (C3) | Favors reductive elimination leading to the β-product. | capes.gov.brresearchgate.net |

| Rigid Biarylphosphines | α-Arylated (C2) | Favors reductive elimination leading to the α-product. | capes.gov.brresearchgate.net |

For the specific substrate this compound, the presence of the 3-oxo and 4-carboxylate groups would significantly influence the electronic environment and steric accessibility of the C-H bonds, likely favoring functionalization at the C2 and C5 positions.

Bismuth(III) salts, including Bismuth(III) bromide, are recognized as effective, low-toxicity catalysts for various organic transformations, particularly in the synthesis of heterocyclic compounds. iwu.edu For instance, Bismuth(III) bromide has been successfully employed to catalyze the one-pot, multicomponent Hantzsch reaction for the synthesis of polyhydroquinoline derivatives under mild conditions. iwu.edu Other bismuth salts like BiCl₃ and BiI₃ have been used to catalyze the synthesis of complex heterocyclic systems such as hexahydroimidazo[1,2-a]pyridines and 3-selanylindoles, respectively. researchgate.netnih.gov

While these examples highlight the utility of bismuth catalysts in constructing heterocyclic rings, their application in mediating C-H functionalization or cross-coupling reactions on a pre-existing, functionalized piperidine (B6355638) core like this compound is a less explored area of research. The Lewis acidity of Bi(III) could potentially be harnessed to activate the substrate towards nucleophilic attack or facilitate cyclization reactions involving the keto-ester moiety.

Organocatalytic Strategies for Derivatization

The β-keto ester functionality within this compound is an ideal handle for a multitude of organocatalytic transformations. acs.org This structural motif possesses both nucleophilic (at the α-carbon, C4) and electrophilic sites, making it a versatile substrate. acs.org

Asymmetric organocatalysis provides a powerful platform for introducing chirality and new functional groups. Guanidine-bisurea bifunctional organocatalysts, for example, have been successfully used for the asymmetric α-amination of β-keto esters using azodicarboxylates as the nitrogen source, yielding products with high enantioselectivity. beilstein-journals.org Similarly, cinchona-derived organocatalysts can mediate the asymmetric peroxidation of β-keto esters. nih.gov Chiral guanidine-bisurea catalysts have also been applied to the α-hydroxylation of tetralone-derived β-keto esters. mdpi.com These strategies could be directly applied to the C4 position of this compound to generate a range of chiral derivatives.

| Transformation | Catalyst Type | Reagent | Potential Product Feature | Reference |

|---|---|---|---|---|

| α-Amination | Guanidine-Bisurea | Azodicarboxylate | Chiral quaternary α-amino ester | beilstein-journals.org |

| α-Hydroxylation | Guanidine-Bisurea | Cumene Hydroperoxide | Chiral α-hydroxy-β-keto ester | mdpi.com |

| α-Peroxidation | Cinchona Alkaloid | Hydroperoxide | Chiral α-peroxy-β-keto ester | nih.gov |

Elucidation of Reaction Mechanisms and Kinetics

Understanding the reaction mechanisms and kinetics is paramount for optimizing existing catalytic systems and designing new ones. A combination of experimental and computational methods provides deep insights into the catalytic cycles.

For palladium-catalyzed C-H functionalization of piperidines, various experimental techniques are employed to probe the reaction mechanism. Deuterium (B1214612) labeling studies are fundamental; for instance, treating an N-protected piperidine with catalytic Pd(OAc)₂ in the presence of deuterated acetic acid can reveal which C-H bonds are reversibly cleaved, as indicated by deuterium incorporation. acs.org Such studies have shown that for C4 arylation, both cis- and trans-C(4)–H bonds can be activated. acs.org

Kinetic studies, including the determination of kinetic isotope effects (KIE), help to identify the rate-determining step of the reaction. dtu.dk A significant KIE value suggests that C-H bond cleavage is involved in the rate-limiting step. dtu.dk Furthermore, the isolation and characterization of key intermediates, such as palladacycles, provide direct evidence for proposed catalytic species and help to elucidate the stereochemistry of the reaction. acs.org

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for investigating reaction mechanisms. capes.gov.brresearchgate.net DFT calculations can map the entire energy profile of a catalytic cycle, identifying the structures of transition states and intermediates. dtu.dk

In the context of palladium-catalyzed arylation of N-Boc-piperidines, DFT studies have corroborated experimental findings, confirming that the reductive elimination step is crucial for determining the α- versus β-selectivity. capes.gov.brresearchgate.net These computational models can accurately reproduce the experimental trends observed with different ligands, providing a predictive framework for catalyst design. capes.gov.brresearchgate.net DFT has also been used to explain the origins of stereoselectivity in palladium-catalyzed insertions into prochiral C-H bonds and to understand the influence of bases and ligands on the C-H activation barrier. researchgate.netmorressier.com Such computational insights are critical for rational catalyst improvement and the development of novel transformations. morressier.com

Theoretical and Computational Investigations of Methyl N Boc 3 Oxopiperidine 4 Carboxylate and Derivatives

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to elucidating the electronic characteristics and predicting the reactivity of Methyl N-Boc-3-oxopiperidine-4-carboxylate. Methods such as Density Functional Theory (DFT) are employed to model its geometric and electronic properties with high accuracy.

Key electronic properties can be determined through these calculations. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly significant. The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical stability and reactivity. ekb.egchemjournal.kz A larger gap suggests higher stability and lower reactivity. For piperidine (B6355638) derivatives, these calculations help in understanding their kinetic stability. ekb.egchemjournal.kz

Analysis of the molecular electrostatic potential (MEP) map identifies the electrophilic and nucleophilic sites within the molecule. This is crucial for predicting how the molecule will interact with other reagents. For instance, the oxygen atoms of the carbonyl and carboxylate groups are expected to be regions of high electron density (nucleophilic), while the surrounding hydrogen atoms would be electrophilic. Such analyses are vital for understanding intermolecular interactions, including hydrogen bonding.

Natural Bond Orbital (NBO) analysis can provide further details on charge distribution, hybridization, and delocalization of electron density within the molecule. This can reveal hyperconjugative interactions that contribute to the molecule's stability.

Table 1: Calculated Electronic Properties of Piperidine Derivatives

| Property | Typical Value/Observation | Significance |

| HOMO Energy | Varies with substitution | Relates to electron-donating ability |

| LUMO Energy | Varies with substitution | Relates to electron-accepting ability |

| HOMO-LUMO Gap | Directly related to chemical stability | Predicts reactivity |

| Dipole Moment | High for many piperidine derivatives | Indicates polarity and solubility |

Note: Specific values for this compound would require dedicated calculations, but trends can be inferred from studies on analogous piperidine structures. ekb.egchemjournal.kz

Molecular Dynamics and Conformational Sampling Studies

The piperidine ring is not planar and can adopt various conformations, with the chair conformation being the most stable. The presence of the N-Boc group and substituents at the 3 and 4 positions introduces significant conformational complexity. Molecular dynamics (MD) simulations and other conformational sampling methods are essential for exploring the accessible conformational space of this compound. mdpi.com

MD simulations can track the atomic movements over time, providing a dynamic picture of the molecule's flexibility. mdpi.com These studies can reveal the preferred conformations of the piperidine ring and the rotational barriers associated with the N-Boc group and the methyl carboxylate group. For N-Boc protected piperidines, the rotation of the Boc group itself can be a significant factor in conformational preferences. researchgate.net

The conformational landscape is crucial as it can dictate the molecule's reactivity and how it interacts with biological targets. Different conformers may present different faces for chemical reactions or bind with varying affinities to a receptor's active site. For instance, the axial or equatorial orientation of the methyl carboxylate group in the dominant chair conformation will have a profound impact on its steric and electronic environment.

Table 2: Common Conformational Features of N-Boc-Piperidine Derivatives

| Feature | Description | Impact |

| Ring Conformation | Predominantly chair, with possible boat or twist-boat contributions. | Affects substituent orientation and overall shape. |

| N-Boc Rotation | Rotation around the N-C(O) bond can be restricted. | Influences the steric environment near the nitrogen atom. researchgate.net |

| Substituent Orientation | Axial vs. equatorial positioning of the 3-oxo and 4-carboxylate groups. | Determines steric hindrance and accessibility for reactions. |

Prediction of Stereoselectivity in Novel Reactions

Computational chemistry is a powerful tool for predicting the stereochemical outcome of reactions involving chiral molecules or reactions that generate new stereocenters. For derivatives of this compound, theoretical models can be used to predict the stereoselectivity of reactions such as reductions of the ketone, alkylations at the alpha-position to the carboxylate, or cycloadditions.

By calculating the energies of the transition states leading to different stereoisomeric products, one can predict which product is likely to be favored. For example, in the reduction of the 3-oxo group, computational models can help determine whether the hydride will attack from the axial or equatorial face, leading to the corresponding alcohol with a predictable stereochemistry. These predictions are invaluable for designing synthetic routes that yield the desired stereoisomer.

The models would take into account the steric hindrance posed by the N-Boc group and the methyl carboxylate group in their most stable conformations. The electronic effects of these substituents would also be factored into the calculations to determine the most energetically favorable reaction pathway.

Docking Studies for Hypothetical Biological Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In the context of drug discovery, docking is often used to predict the binding mode of a small molecule ligand to the active site of a protein.

While there are no specific biological targets publicly associated with this compound, docking studies can be performed with hypothetical protein targets to explore its potential as a scaffold in medicinal chemistry. The piperidine moiety is a common feature in many biologically active compounds. tandfonline.com

For a hypothetical docking study, one would first identify a protein of interest. The 3D structure of this compound would then be placed into the binding site of the protein, and a scoring function would be used to estimate the binding affinity. This process would be repeated for many different orientations and conformations of the ligand.

The results of such a study could reveal potential hydrogen bond interactions, hydrophobic interactions, and electrostatic interactions between the ligand and the protein. nih.gov For example, the carbonyl and carboxylate oxygens could act as hydrogen bond acceptors, while the piperidine ring could engage in hydrophobic interactions. This information could guide the design of new derivatives with improved binding affinity and selectivity for a particular target.

Table 3: Potential Intermolecular Interactions in Docking Studies

| Interaction Type | Potential Functional Group Involved |

| Hydrogen Bond Donor | N-H (after deprotection of Boc) |

| Hydrogen Bond Acceptor | Carbonyl oxygen, Carboxylate oxygens, Boc-carbonyl oxygen |

| Hydrophobic Interactions | Piperidine ring, tert-butyl group of Boc |

| Electrostatic Interactions | Polar groups (C=O, C-O) |

Future Directions and Emerging Research Avenues

Development of More Efficient and Sustainable Synthetic Routes

The synthesis of highly substituted piperidine (B6355638) analogs is a significant focus in organic chemistry due to their prevalence in pharmaceuticals. ajchem-a.comnih.gov Current synthetic routes to piperidine derivatives often rely on established methods like hydrogenation of pyridine precursors or multi-step sequences. nih.gov Future efforts will likely concentrate on optimizing these pathways to align with the principles of green chemistry.

Key areas for development include:

Catalysis: The exploration of non-toxic and reusable catalysts to replace harsh reagents is a priority. This includes developing advanced metal- and organocatalysis methods for piperidine synthesis. nih.gov

Atom Economy: Designing synthetic routes that maximize the incorporation of starting materials into the final product, thereby minimizing waste. Multicomponent and one-pot reactions are promising strategies in this regard. ajchem-a.com

Alternative Reaction Conditions: The use of sustainable media, such as water-initiated processes, or solvent-free reaction conditions, is an emerging trend aimed at reducing the environmental impact of chemical synthesis. ajchem-a.com

An example of a potential area of improvement is the N-debenzylation step often required in piperidine synthesis, where optimizing catalytic conditions can lead to near-quantitative yields and cleaner reactions. researchgate.net By focusing on these areas, future synthetic strategies for Methyl N-Boc-3-oxopiperidine-4-carboxylate and its derivatives can become more cost-effective, safer, and environmentally benign.

| Sustainable Strategy | Objective | Potential Application in Piperidine Synthesis |

| Green Catalysis | Replace toxic or heavy-metal catalysts with environmentally benign alternatives. | Use of organocatalysts or earth-abundant metal catalysts for hydrogenation or cyclization reactions. nih.gov |

| One-Pot Synthesis | Reduce purification steps, solvent use, and waste by combining multiple reactions in a single vessel. | Development of cascade reactions to construct the substituted piperidine core in a single synthetic operation. ajchem-a.com |

| Solvent-Free Reactions | Minimize or eliminate the use of volatile organic solvents. | Performing key synthetic steps, such as condensations or cyclizations, under neat conditions. ajchem-a.com |

| Aqueous Synthesis | Utilize water as a safe, non-toxic, and inexpensive solvent. | Adapting cyclization or functionalization reactions to be compatible with aqueous media. ajchem-a.com |

Exploration of Novel Reactivity Patterns and Derivatization Strategies

This compound features multiple reactive sites: a ketone, a methyl ester, and a Boc-protected amine, making it a versatile intermediate for creating complex molecules. a2bchem.com The ketone functionality at the 3-position, in particular, serves as a handle for a wide range of chemical transformations. a2bchem.com

Future research will likely focus on:

Selective Functionalization: Developing protocols for the selective modification of one functional group in the presence of others. The Boc-protected amine allows for selective reactions at other parts of the molecule. a2bchem.com

Stereoselective Transformations: Controlling the stereochemistry at the C3 and C4 positions is crucial for synthesizing specific isomers of biologically active compounds. Future work will involve the development of new stereoselective reduction, alkylation, or condensation reactions.

Scaffold Diversification: Using the piperidine ring as a core scaffold to build diverse chemical libraries. For instance, the β-keto ester moiety can be used as a precursor for the synthesis of other heterocyclic systems, such as pyrazoles, by reacting it with hydrazines. nih.gov This opens avenues for creating novel heterocyclic amino acid-like building blocks. nih.gov

The ability to generate a wide array of derivatives from this single building block is critical for its application in drug discovery, where structural diversity is key to identifying new therapeutic agents. researchgate.netencyclopedia.pub

| Functional Group | Potential Reaction Type | Resulting Structure / Application |

| 3-Oxo (Ketone) | Reductive amination, Wittig reaction, Aldol (B89426) condensation | Introduction of diverse substituents, formation of new C-C bonds, creation of chiral centers. |

| 4-Carboxylate (Ester) | Hydrolysis, Amidation, Reduction | Formation of carboxylic acids, amides, or primary alcohols for further functionalization. |

| N-Boc (Protected Amine) | Deprotection followed by N-alkylation or N-arylation | Introduction of various groups on the piperidine nitrogen to modulate properties. nbinno.com |